molecular formula C7H7FIN3 B13685502 1-(4-Fluoro-2-iodophenyl)guanidine

1-(4-Fluoro-2-iodophenyl)guanidine

Cat. No.: B13685502
M. Wt: 279.05 g/mol
InChI Key: DCTZAPHUTMBLTK-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-iodophenyl)guanidine is an organic compound that features a guanidine group attached to a phenyl ring substituted with fluorine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-2-iodophenyl)guanidine typically involves the reaction of 4-fluoro-2-iodoaniline with a guanidine derivative. One common method includes the use of thiourea as a guanidylating agent, which reacts with the aniline derivative under basic conditions to form the desired guanidine compound .

Industrial Production Methods: Industrial production of guanidines often employs transition metal-catalyzed reactions. For instance, catalytic guanylation reactions of amines with carbodiimides or tandem catalytic guanylation/cyclization reactions are utilized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-2-iodophenyl)guanidine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the guanidine group or the phenyl ring.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products:

    Substitution Products: Depending on the substituent introduced, products can include azides, nitriles, or other functionalized phenyl derivatives.

    Oxidation Products: Oxidized forms of the guanidine group or the phenyl ring.

    Reduction Products: Reduced forms of the guanidine group or the phenyl ring.

Scientific Research Applications

1-(4-Fluoro-2-iodophenyl)guanidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-iodophenyl)guanidine involves its interaction with molecular targets such as sigma-1 receptors. These receptors are overexpressed in various cancers, and the compound acts as a high-affinity antagonist, potentially inhibiting cancer cell proliferation . The pathways involved include modulation of calcium signaling and inhibition of cell survival pathways.

Comparison with Similar Compounds

Uniqueness: 1-(4-Fluoro-2-iodophenyl)guanidine is unique due to the presence of both fluorine and iodine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents provides a distinct profile in terms of binding affinity and selectivity for molecular targets.

Biological Activity

1-(4-Fluoro-2-iodophenyl)guanidine is a guanidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The unique combination of halogen substituents on the aromatic ring plays a crucial role in determining the compound's pharmacological profile. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar guanidine derivatives.

Chemical Structure and Properties

This compound is characterized by a guanidine functional group attached to a phenyl ring that contains both fluorine and iodine substituents. Its molecular formula is C7H6F1I1N3C_7H_6F_1I_1N_3. The presence of these halogens not only influences the compound's reactivity but also its interaction with biological targets.

Biological Activity Overview

Research indicates that guanidine derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Activity : Some guanidine derivatives have been identified as potential anticancer agents due to their ability to induce apoptosis in cancer cells.
  • Enzyme Inhibition : Guanidine compounds can act as enzyme inhibitors, which may contribute to their therapeutic effects.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest that it may interact with specific receptors or enzymes, leading to varied pharmacological outcomes.

Case Studies

  • Anticancer Activity : A study evaluating the cytotoxic effects of guanidine derivatives found that this compound demonstrated significant apoptotic effects in colorectal cancer cell lines, particularly those with mutated BRAF genes. The compound inhibited key signaling pathways such as ERK1/2 and EGFR activation, suggesting a mechanism involving the disruption of proliferative signals in cancer cells .
  • Enzyme Inhibition : In another investigation, guanidine derivatives were shown to inhibit acetylcholinesterase (AChE), an important target in neurodegenerative diseases. The structural features of this compound may enhance its binding affinity to AChE, making it a candidate for further development in treating conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other structurally related guanidines. Below is a table summarizing the features and activities of several related compounds:

Compound NameStructure FeaturesBiological Activity
1-(4-Chloro-2-nitrophenyl)guanidineNitro group instead of iodineAntimicrobial and anticancer
1-(4-Bromo-2-chlorophenyl)guanidineBromine instead of iodinePotential enzyme inhibition
1-(4-Iodophenyl)guanidineNo chlorine substitutionAnticancer properties
1-(4-Methylphenyl)guanidineMethyl substitutionVascular effects

This comparative analysis highlights the unique properties of this compound, particularly its dual halogenation, which may enhance its reactivity and interaction with biological targets compared to simpler analogs.

Properties

Molecular Formula

C7H7FIN3

Molecular Weight

279.05 g/mol

IUPAC Name

2-(4-fluoro-2-iodophenyl)guanidine

InChI

InChI=1S/C7H7FIN3/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3H,(H4,10,11,12)

InChI Key

DCTZAPHUTMBLTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)I)N=C(N)N

Origin of Product

United States

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